molecular formula C12H10ClNO4S2 B1430587 3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid CAS No. 1638612-62-0

3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid

Cat. No. B1430587
CAS RN: 1638612-62-0
M. Wt: 331.8 g/mol
InChI Key: PBCNQCUOYPOQIP-UHFFFAOYSA-N
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Description

The compound “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” is a thiophene derivative . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

Thiophene derivatives are known for their potential as biologically active compounds. They are often explored by medicinal chemists to develop advanced compounds with various biological effects, including antimicrobial activity against different infections .

Material Science and Industrial Chemistry

In material science, thiophene derivatives serve as corrosion inhibitors and play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . They are also used in the production of polythiophenes, which are essential in creating organic semi-conductors, solar cells, and LEDs .

Coordination Chemistry

Thiophene derivatives find applications in coordination chemistry due to their ability to act as ligands that can coordinate with various metals, influencing the properties and reactivity of metal complexes .

Organic Synthesis

As intermediates in organic synthesis, thiophene derivatives are utilized for constructing complex molecular architectures. This is often achieved through condensation-like reactions or subsequent functionalization of the thiophene ring .

Pharmaceutical Research

Given their biological activity, thiophene derivatives are frequently investigated in pharmaceutical research for drug development, particularly for their antimicrobial properties .

Advanced Material Development

The unique properties of thiophene derivatives make them suitable for developing advanced materials with specific desired characteristics, such as enhanced conductivity or photoreactivity .

Mechanism of Action

Target of Action

The primary target of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem), making them ineffective.

Mode of Action

It is known to interact with its target, beta-lactamase . The compound may inhibit the activity of Beta-lactamase, thereby preventing the bacterial resistance to beta-lactam antibiotics.

Biochemical Pathways

Given its target, it likely impacts thebeta-lactamase pathway , which is crucial for certain bacteria’s antibiotic resistance. By inhibiting Beta-lactamase, the compound could potentially restore the effectiveness of beta-lactam antibiotics.

Result of Action

Given its potential inhibitory effect on beta-lactamase, it could potentiallyenhance the effectiveness of beta-lactam antibiotics .

properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCNQCUOYPOQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-Chlorophenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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